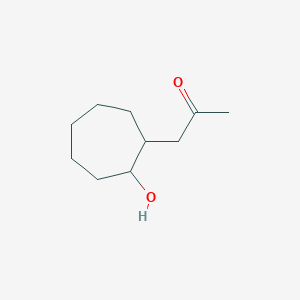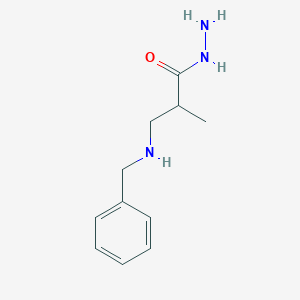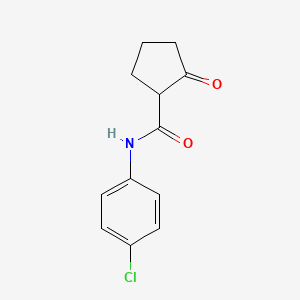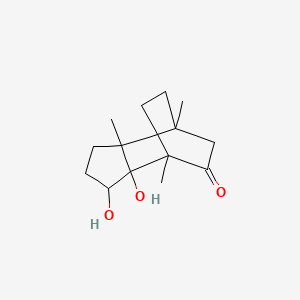
1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple hydroxyl groups and a complex bicyclic framework, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of 1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
These reactions often lead to the formation of major products such as ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one can be compared with similar compounds such as:
This compound: Similar in structure but with different functional groups or substitutions.
Octahydro-1H-inden-1-one: Lacks the hydroxyl and methyl groups, leading to different chemical properties and reactivity.
Tetrahydro-4,7-methanoinden-1-one: Contains fewer hydrogen atoms and different ring structures, affecting its stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
61236-51-9 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5,6-dihydroxy-1,2,7-trimethyltricyclo[5.2.2.02,6]undecan-8-one |
InChI |
InChI=1S/C14H22O3/c1-11-6-7-12(2,10(16)8-11)14(17)9(15)4-5-13(11,14)3/h9,15,17H,4-8H2,1-3H3 |
InChI Key |
YWQVZHQGOLHNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(=O)C1)(C3(C2(CCC3O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14576681.png)
![1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14576687.png)
![2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane](/img/structure/B14576692.png)
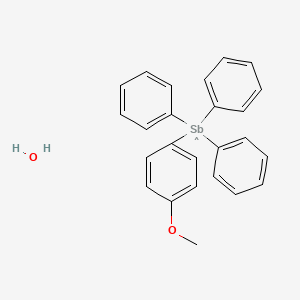

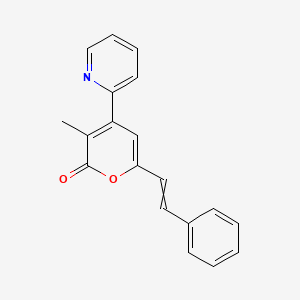
![2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B14576716.png)
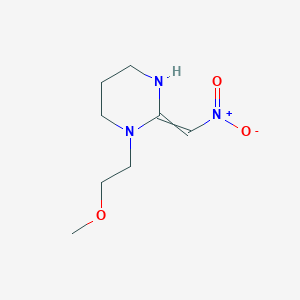
![4-Methoxy-2-[2-(2-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14576734.png)
![6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576740.png)
![4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14576748.png)
